Monomer Reactivity Ratios and Q,e Parameters: Meta vs. Para Isomer Radical Copolymerization with Styrene
The (S)-N-α-methylbenzyl-3-vinylphenethylamine (m-MBVPA, representing the meta-vinyl architecture of 3-vinylphenylethylamine) and its para isomer (p-MBVPA) exhibit markedly different Q,e values and monomer reactivity ratios in radical copolymerization with styrene. The meta derivative shows a low Q value (Q₁ = 0.62) and positive e value (e₁ = +0.24), indicating limited resonance stabilization of the vinyl group and an electron-donating character [1]. In stark contrast, the para derivative exhibits Q₁ = 1.59 (nearly threefold higher conjugation) and e₁ = −1.28 (strongly electron-withdrawing), yielding reactivity ratios of r₁ = 0.86, r₂ = 0.92 [2]. This means the meta isomer is significantly less prone to alternating copolymerization and produces copolymers with different sequence distributions compared to its para counterpart—a critical parameter for reproducible polymer design.
| Evidence Dimension | Q,e parameters and monomer reactivity ratios (r₁, r₂) in radical copolymerization with styrene (M₂) |
|---|---|
| Target Compound Data | m-MBVPA (meta derivative): Q₁ = 0.62, e₁ = +0.24; r₁ = 0.48, r₂ = 0.70 |
| Comparator Or Baseline | p-MBVPA (para derivative): Q₁ = 1.59, e₁ = −1.28; r₁ = 0.86, r₂ = 0.92 |
| Quantified Difference | ΔQ = −0.97 (meta 61% lower conjugation); Δe = +1.52 (sign reversal: meta electron-donating vs. para electron-withdrawing); r₁ reduced by 44% for meta |
| Conditions | Radical copolymerization with styrene (M₂) under standard conditions; Q,e determined via the Alfrey-Price scheme |
Why This Matters
A Q value difference of this magnitude (0.62 vs. 1.59) means the meta isomer will incorporate into growing polymer chains at a substantially different rate and with altered comonomer selectivity, directly affecting copolymer composition, sequence distribution, and ultimately material properties such as glass transition temperature, solubility, and mechanical behavior.
- [1] Hamana, H., Horiguchi, K., Hagiwara, T., & Narita, T. (1990). Lithium Alkylamide Catalyzed Addition Reaction of Alkylamine to Vinyl Monomers. II. Preparation and Q,e-Values of New Styrene Derivative: (S)-N-α-Methylbenzyl-3-vinylphenethylamine. Bulletin of the Chemical Society of Japan, 63(7), 1884–1887. — Reports r₁=0.48, r₂=0.70; Q₁=0.62, e₁=0.24 for m-MBVPA/styrene. View Source
- [2] Narita, T., Hagiwara, T., Hamana, H., & Kurashima, T. (1987). Lithium alkylamide catalyzed addition reactions of alkylamines to vinyl monomers, 1. Selective formation of N-α-methylbenzyl-4-vinylphenethylamine. Macromolecular Chemistry and Physics, 188(1), 1–6. — Reports Q₁=1.59, e₁=−1.28; r₁=0.86, r₂=0.92 for p-MBVPA/styrene. View Source
